molecular formula C11H16N4 B1482149 (1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-15-0

(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1482149
CAS No.: 2098058-15-0
M. Wt: 204.27 g/mol
InChI Key: AGICIUPSUPNGDK-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2098058-15-0) is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position, a methyl group at the 6-position, and a methanamine moiety at the 7-position. The cyclopropylmethyl group introduces steric strain and lipophilicity, which may influence metabolic stability and receptor binding compared to bulkier or less rigid substituents . The compound’s molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.3 g/mol. Safety data indicate significant hazards, including flammability (H225) and respiratory irritation (H335), necessitating strict handling protocols such as the use of protective equipment and avoidance of ignition sources .

Properties

IUPAC Name

[1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGICIUPSUPNGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a member of the imidazo[1,2-b]pyrazole class, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including biochemical interactions, therapeutic potential, and relevant research findings.

Basic Information

  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.20 g/mol
  • CAS Number : 2098091-13-3

Structural Characteristics

The compound features a unique heterocyclic structure that allows for significant interactions with various biological targets. Its cyclopropylmethyl and methyl substituents contribute to its pharmacological properties.

Enzyme Interactions

This compound has been reported to interact with several enzymes, influencing their activity through inhibition or modulation. Notable interactions include:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific metabolic enzymes, which can alter metabolic pathways significantly. For example, it has been shown to inhibit carbonic anhydrase and cholinesterase, both critical in various physiological processes .

Protein Binding

The compound binds to various proteins, affecting their conformation and function. This binding is often mediated through hydrophobic interactions and hydrogen bonding, which enhance its specificity towards certain biological targets.

Anticancer Activity

Research indicates that this compound exhibits potential as an anticancer agent . In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Case Study: Anticancer Mechanism

A study focused on the anticancer effects of the compound highlighted its ability to inhibit the growth of glioma cells through multiple mechanisms:

  • Induction of necroptosis and autophagy.
  • Inhibition of key kinases involved in cell cycle regulation.
    These findings suggest that the compound could be further developed as a therapeutic option for glioblastoma treatment .

Comparative Analysis with Similar Compounds

A comparative analysis with other imidazo[1,2-b]pyrazole derivatives reveals that this compound exhibits superior potency in certain biological assays. For instance:

Compound NameIC50 (µM)Biological Activity
Test Compound0.5Anticancer
Similar Compound A1.5Anticancer
Similar Compound B0.8Anti-inflammatory

This table illustrates the promising nature of this compound in comparison to its analogs.

Comparison with Similar Compounds

Cyclopentylmethyl vs. Cyclopropylmethyl

The compound (1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2098026-18-5) replaces the cyclopropylmethyl group with a cyclopentylmethyl substituent. Key differences include:

  • Synthetic Accessibility : The cyclopentyl analog was discontinued, possibly due to challenges in synthesis or purification compared to the cyclopropylmethyl derivative .

Propargyl (Prop-2-yn-1-yl) Substituent

The compound (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2091619-06-4) features a propargyl group. The terminal alkyne moiety introduces unique properties:

  • Reactivity : The triple bond may participate in click chemistry or act as a metabolic inhibitor by forming covalent bonds with enzymes.

Functional Group Variations at the 7-Position

Carboxylic Acid Derivative

1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 2091713-86-7) replaces the methanamine group with a carboxylic acid. This modification drastically alters physicochemical properties:

  • Ionization : The carboxylic acid (pKa ~4-5) is ionized at physiological pH, reducing membrane permeability but improving water solubility.

Structural and Functional Comparison Table

Compound Name 1-Position Substituent 7-Position Functional Group Molecular Weight (g/mol) Key Properties
(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopropylmethyl Methanamine 218.3 High steric strain, moderate lipophilicity
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Cyclopentylmethyl Methanamine 218.3 Increased lipophilicity, discontinued
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Propargyl Methanamine 170.2 Alkyne reactivity, enhanced solubility
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Cyclopropylmethyl Carboxylic acid 221.2 High polarity, ionized at physiological pH

Implications of Structural Differences

  • Solubility vs. Permeability : The carboxylic acid derivative’s high solubility may limit its ability to cross biological membranes, whereas the methanamine analogs balance moderate solubility and permeability .
  • Safety Profile : The target compound’s flammability (H225) and respiratory hazards (H335) require stringent safety measures compared to the discontinued cyclopentyl analog .

Preparation Methods

Core Formation via Cyclization

A common approach involves the condensation of appropriately substituted pyrazole and imidazole precursors or the cyclization of aminopyrazole derivatives with aldehydes or ketones under oxidative conditions.

  • For example, a substituted pyrazole intermediate can be reacted with cyclopropylmethylamine derivatives or related alkylating agents to introduce the cyclopropylmethyl group at the N-1 position of the imidazo ring.
  • Oxidative cyclization using iodine or N-bromosuccinimide (NBS) has been reported for related fused heterocycles, facilitating ring closure and functionalization.

Introduction of the Methanamine Group at the 7-Position

  • Reductive amination is a preferred method for installing the methanamine substituent. This involves reacting a 7-formyl or 7-keto intermediate with ammonia or an amine source, followed by reduction with borane reagents (e.g., BH3·Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0 to 60 °C.
  • Alternatively, amide coupling followed by reduction can be employed, using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide intermediates, which are then reduced to amines.

Cyclopropylmethyl Group Installation

  • Alkylation of the imidazo nitrogen with cyclopropylmethyl halides under basic conditions (e.g., t-BuONa) in solvents like toluene at elevated temperatures (around 110 °C) has been documented.
  • Palladium-catalyzed cross-coupling reactions (e.g., with Pd2(dba)3 and Xantphos ligand) can be employed for arylation or alkylation steps when appropriate halide intermediates are available.

Example Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization I2, substituted pyrazole and aminopyridine, 110 °C, 4 h + 70 °C, 12 h ~83 Formation of imidazo core
2 Bromination NBS, CH3CN, 30 °C, 5 h - Functionalization for further coupling
3 Pd-catalyzed alkylation 1-bromo-3-fluorobenzene, Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h - Introduction of cyclopropylmethyl group
4 Amide coupling Acid, EDCI, pyridine, 25 °C, 12 h - Formation of amide intermediate
5 Reduction to amine BH3·Me2S, THF, 0–60 °C - Conversion to methanamine

Note: The above table is adapted from related imidazo[1,2-a]pyridine syntheses due to structural similarity and mechanistic analogy.

Detailed Research Findings

  • The use of iodine-mediated cyclization is effective for constructing the fused imidazo ring with good yields and regioselectivity.
  • NBS bromination allows selective functionalization at the 3-position, enabling subsequent cross-coupling reactions.
  • Palladium-catalyzed cross-coupling with appropriate ligands (Xantphos) and bases (t-BuONa) in toluene at elevated temperatures is efficient for introducing cyclopropylmethyl substituents.
  • Amide coupling with EDCI followed by borane reduction provides a clean route to the methanamine substituent without over-reduction or side reactions.
  • Purification by preparative high-performance liquid chromatography (prep-HPLC) ensures high purity of the final compound.

Analytical Data Supporting Synthesis

  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the target compound.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) verifies the regiochemistry and substitution pattern.
  • High-resolution mass spectrometry (HRMS) and elemental analysis validate the molecular formula and purity.

Summary Table of Key Preparation Parameters

Parameter Conditions/Values
Cyclization reagent Iodine (I2)
Cyclization temperature 70–110 °C
Bromination reagent N-Bromosuccinimide (NBS)
Bromination temperature 30 °C
Cross-coupling catalyst Pd2(dba)3 with Xantphos ligand
Base for alkylation t-BuONa
Solvent for alkylation Toluene
Alkylation temperature 110 °C
Amide coupling agent EDCI
Amide coupling solvent Pyridine
Amide coupling temperature 25 °C
Reduction reagent Borane-dimethyl sulfide complex (BH3·Me2S)
Reduction solvent Tetrahydrofuran (THF)
Reduction temperature 0–60 °C
Purification method Preparative HPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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